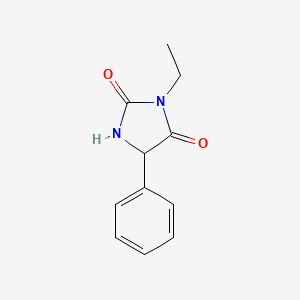

乙托因

描述

乙托英是一种乙内酰脲 衍生物,也是一种抗癫痫药物,主要用于治疗癫痫。它以控制强直-阵挛性(大发作)和复杂部分性(精神运动性)癫痫发作的能力而闻名。 乙托英在不引起一般中枢神经系统抑制的情况下发挥其抗癫痫作用 .

作用机制

乙托英的作用机制与苯妥英类似。乙托英稳定正常的癫痫发作阈值,防止癫痫发作活动的扩散,而不消除癫痫发作放电的主要焦点。 它通过降低钠离子流入来抑制运动皮层的兴奋,从而限制强直刺激 .

科学研究应用

乙托英具有多种科学研究应用,包括:

化学: 乙托英被用作研究乙内酰脲衍生物及其化学性质的模型化合物。

生物学: 关于乙托英对细胞和分子过程影响的研究有助于理解其抗惊厥特性。

医学: 乙托英正在研究其治疗癫痫和其他癫痫发作疾病的治疗潜力。

生化分析

Biochemical Properties

Ethotoin exerts an antiepileptic effect without causing general central nervous system depression . The mechanism of action of Ethotoin is probably very similar to that of phenytoin . Phenytoin appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges .

Molecular Mechanism

The mechanism of action of Ethotoin is probably very similar to that of phenytoin . Phenytoin appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Ethotoin is non-linear, with saturable metabolism forming N-deethyl and p-hydroxyl-ethotoin, the major metabolites .

Metabolic Pathways

Ethotoin is metabolized in the liver . The drug exhibits saturable metabolism with respect to the formation of N-deethyl and p-hydroxyl-ethotoin, the major metabolites .

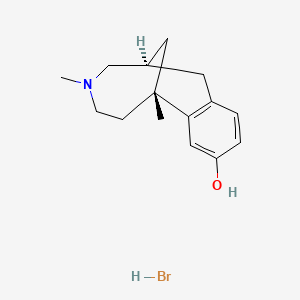

准备方法

乙托英通过多步合成。第一步涉及苯甲醛氧腈与尿素或碳酸氢铵反应,形成中间体尿素衍生物。然后,该中间体在酸性条件下发生环化反应生成5-苯基乙内酰脲。 最后一步是用碘乙烷对该产物进行烷基化,形成乙托英 .

化学反应分析

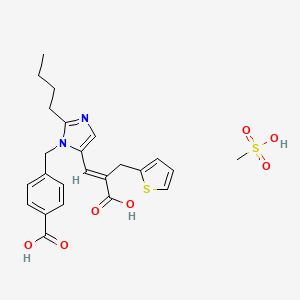

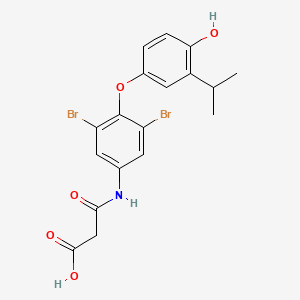

相似化合物的比较

乙托英与其他乙内酰脲衍生物如苯妥英和磷苯妥英相似。 它比苯妥英毒性小,但也效果差。与苯妥英不同,乙托英并不常用,在某些国家也无法获得。 其独特特性包括更低的中心神经系统抑制风险和不同的药代动力学特征 .

类似化合物

- 苯妥英

- 磷苯妥英

- 尼鲁胺

- 呋喃妥因

- 丹曲林

属性

IUPAC Name |

3-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQIFWWUIBRPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023020 | |

| Record name | Ethotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethotoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L | |

| Record name | Ethotoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethotoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action is probably very similar to that of phenytoin. The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges. Ethotoin inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is associated with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |

| Record name | Ethotoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Stout prisms from water. | |

CAS No. |

86-35-1 | |

| Record name | Ethotoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethotoin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethotoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethotoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethotoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46QG38NC4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethotoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Ethotoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethotoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

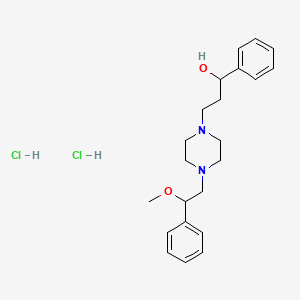

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

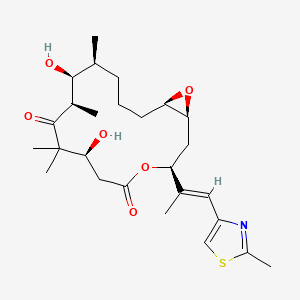

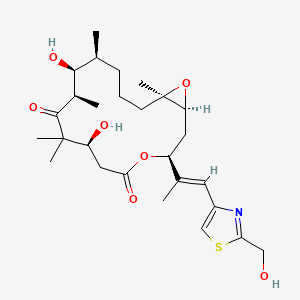

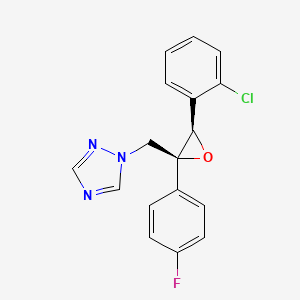

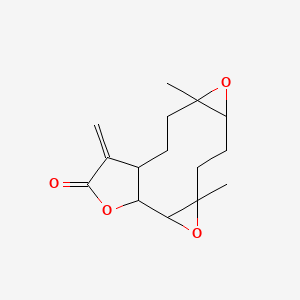

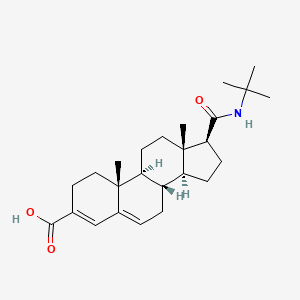

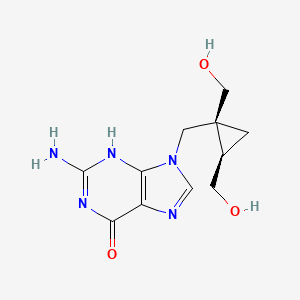

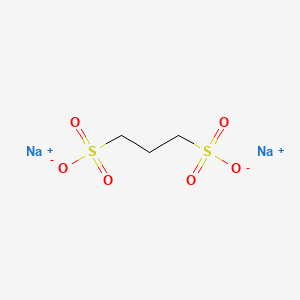

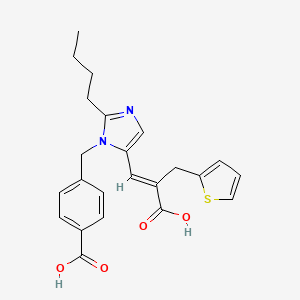

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ethotoin?

A1: While the precise mechanism remains unclear, research suggests that Ethotoin, similar to Phenytoin, may primarily act by inhibiting voltage-gated sodium channels in the brain. This inhibition helps stabilize neuronal membranes and reduce neuronal hyperexcitability, thereby suppressing seizure activity. []

Q2: How does Ethotoin compare to other hydantoin anticonvulsants in terms of its effect on seizures?

A2: Research comparing Ethotoin to other hydantoins like Phenytoin and Mephenytoin suggests that Ethotoin might have a weaker behavioral teratogenic potential than Phenytoin and a similar or slightly lower potential compared to Mephenytoin in rats. []

Q3: What is the molecular formula and molecular weight of Ethotoin?

A3: Ethotoin has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol. [, ]

Q4: Are there any spectroscopic techniques used to characterize Ethotoin?

A4: Yes, various spectroscopic techniques have been used to characterize Ethotoin. These include:

- Mass spectrometry (MS): Used to identify Ethotoin and its metabolites based on their fragmentation patterns. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and stereochemistry of Ethotoin. Researchers have used both achiral and chiral lanthanide shift reagents to simplify and analyze the 1H NMR spectra of Ethotoin. [, ]

- Infrared (IR) Spectroscopy: Used to identify functional groups present in Ethotoin, such as the carbonyl groups of the hydantoin ring. [, ]

Q5: Are there any studies on the material compatibility and stability of Ethotoin?

A5: While the provided research focuses on the pharmacological aspects of Ethotoin, one study investigated its stability in solid dispersions with polymers like polyethylene glycol 6000 and povidone 25,000. These formulations aimed to enhance the dissolution rate of poorly soluble drugs like Ethotoin. []

Q6: Does Ethotoin possess any catalytic properties or have applications in catalysis?

A6: The provided research does not mention any catalytic properties or applications of Ethotoin. Its primary focus is its use as an anticonvulsant drug.

Q7: Have any computational chemistry studies been conducted on Ethotoin?

A7: Yes, recent studies have employed computational methods, including molecular docking, to investigate the interactions of Ethotoin with potential drug targets like voltage-gated sodium channels (NaV) and potassium channels (KCNQ). [, ]

Q8: What is the relationship between the structure of Ethotoin and its anticonvulsant activity?

A8: Several structure-activity relationship (SAR) studies have explored the structural features of hydantoin derivatives essential for their anticonvulsant activity. These studies highlight the importance of:

- Hydantoin ring: This moiety is crucial for activity, likely due to its ability to form hydrogen bonds with target proteins. []

- Aromatic ring at the 5-position: This hydrophobic group appears essential, as evidenced by the activity of Ethotoin and inactivity of 5,5-dimethylhydantoin. []

Q9: How is Ethotoin absorbed, distributed, metabolized, and excreted (ADME)?

A9: Research reveals several key aspects of Ethotoin's pharmacokinetic profile:

- Absorption: Ethotoin is absorbed orally, though its absorption can vary between individuals. [, ]

- Distribution: The volume of distribution of Ethotoin doesn't seem to correlate with its serum concentration or half-life. []

- Metabolism: Ethotoin undergoes extensive metabolism in the liver, with only a small fraction excreted unchanged in the urine. Several metabolites have been identified, including hydroxylated derivatives and 5-phenylhydantoin. [, , ]

- Excretion: The half-life of Ethotoin is relatively short, ranging from 4.4 to 19.7 hours, and tends to increase with age. This short half-life necessitates multiple daily doses to maintain therapeutic levels. [, ]

Q10: Is there evidence of resistance development to Ethotoin?

A10: The provided research does not provide information regarding resistance mechanisms or cross-resistance profiles associated with Ethotoin.

Q11: What are the known side effects and toxicity profile of Ethotoin?

A11: While generally considered well-tolerated, Ethotoin has been associated with some side effects:

- Lymphadenopathy: In rare cases, Ethotoin can cause swelling of the lymph nodes, mimicking malignant lymphoma. []

- Hepatic Porphyria: Ethotoin is considered unsafe for patients with hepatic porphyrias as it can exacerbate the condition. [, ]

Q12: Are there any known biomarkers associated with Ethotoin's efficacy or toxicity?

A12: The provided research does not discuss specific biomarkers for Ethotoin.

Q13: What analytical techniques are used to measure Ethotoin levels in biological samples?

A13: Several analytical methods have been developed and validated for quantifying Ethotoin and its metabolites in biological matrices like plasma and serum. These include:

- Gas chromatography (GC): Used in early studies to measure Ethotoin levels. [, ]

- High-performance liquid chromatography (HPLC): Offers improved sensitivity and allows simultaneous measurement of multiple anticonvulsants, including Ethotoin, and their metabolites in a single run. [, ]

- Enzyme-multiplied immunoassay technique (EMIT): Provides a rapid and convenient method for therapeutic drug monitoring of Ethotoin. []

Q14: What is the environmental impact of Ethotoin and its degradation products?

A14: The provided research primarily focuses on the pharmacological and pharmacokinetic aspects of Ethotoin, without specific details on its environmental impact or degradation.

Q15: How does the dissolution rate and solubility of Ethotoin affect its bioavailability?

A15: Ethotoin exhibits poor solubility in aqueous media, potentially limiting its dissolution rate and consequently, its bioavailability. Formulating Ethotoin as solid dispersions with polymers like polyethylene glycol 6000 has been investigated as a strategy to improve its dissolution and potentially enhance its therapeutic efficacy. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。